molecular formula C2O4Sn B176928 1,3,2lambda2-Dioxastannolane-4,5-dione CAS No. 17480-26-1

1,3,2lambda2-Dioxastannolane-4,5-dione

Cat. No. B176928
CAS RN: 17480-26-1
M. Wt: 206.73 g/mol
InChI Key: OQBLGYCUQGDOOR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,2lambda2-Dioxastannolane-4,5-dione, also known as DASD, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DASD is a heterocyclic compound that contains both oxygen and tin atoms in its structure. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.

Mechanism Of Action

The exact mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione is not fully understood. However, it is believed that 1,3,2lambda2-Dioxastannolane-4,5-dione exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

1,3,2lambda2-Dioxastannolane-4,5-dione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,3,2lambda2-Dioxastannolane-4,5-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one limitation of using 1,3,2lambda2-Dioxastannolane-4,5-dione in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1,3,2lambda2-Dioxastannolane-4,5-dione. One area of interest is the development of new cancer therapies based on 1,3,2lambda2-Dioxastannolane-4,5-dione. Researchers may also explore the use of 1,3,2lambda2-Dioxastannolane-4,5-dione in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies may be conducted to better understand the mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione and its potential side effects.

Synthesis Methods

The synthesis of 1,3,2lambda2-Dioxastannolane-4,5-dione involves the reaction of 2,5-dioxo-1,4-dithiane with tributyltin hydride in the presence of a catalyst. The reaction proceeds through a radical mechanism and yields 1,3,2lambda2-Dioxastannolane-4,5-dione as the final product. The synthesis of 1,3,2lambda2-Dioxastannolane-4,5-dione is a relatively simple process, and the compound can be obtained in good yields.

Scientific Research Applications

1,3,2lambda2-Dioxastannolane-4,5-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1,3,2λ2-dioxastannolane-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBLGYCUQGDOOR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)O[Sn]O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2lambda2-Dioxastannolane-4,5-dione

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